The compound 2-methyl-3-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]quinoxaline is a complex organic molecule notable for its intricate structure and potential applications in medicinal chemistry. This compound features multiple pharmacologically relevant moieties, including piperazine and piperidine rings, which are often associated with various biological activities.
This compound can be synthesized through various organic chemistry methods, as indicated in literature and chemical databases. It is not widely available commercially but can be synthesized in laboratory settings or sourced from specialized chemical suppliers.
The compound belongs to the class of quinoxaline derivatives, which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its classification can be further refined based on its structural components and functional groups.
The synthesis of 2-methyl-3-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]quinoxaline typically involves multi-step organic reactions. The synthetic route may include:
The synthesis may require specific reaction conditions, such as controlled temperatures and inert atmospheres to prevent degradation or unwanted side reactions. Advanced techniques like continuous flow synthesis could be employed to enhance yield and purity.
The molecular structure of 2-methyl-3-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]quinoxaline can be represented by its molecular formula:
Property | Value |
---|---|
Molecular Formula | C22H31N5O |
Molecular Weight | 381.5 g/mol |
IUPAC Name | 6-[4-[4-(4-propan-2-ylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]quinoxaline |
InChI | InChI=1S/C22H31N5O/c1... |
InChI Key | DHXKQWPKNZFSTM-UHFFFAOYSA-N |
Canonical SMILES | CC(C)N1CCN(CC1)CC#CCOC2CCN(CC2)C3=CC=CC(=N3)C#N |
This structure highlights the presence of a quinoxaline ring fused with piperidine and piperazine derivatives, indicating potential interactions with biological targets.
The compound can undergo various chemical reactions:
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and suitable nucleophiles or electrophiles for substitution reactions. Controlled conditions, such as temperature regulation and inert atmospheres, are crucial to minimize byproducts.
The mechanism of action for 2-methyl-3-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]quinoxaline likely involves its interaction with specific biological targets, such as receptors or enzymes. The structural features enable binding to these targets, modulating their activity and leading to various pharmacological effects.
The physical properties of this compound include:
Key chemical properties include:
The potential applications of 2-methyl-3-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-y}oxy)piperidin -1 -yl]quinoxaline span various fields:
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.: 88411-77-2
CAS No.: 582-59-2
CAS No.: 203000-17-3